molecular formula C23H31N3O5S B15003388 1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B15003388
M. Wt: 461.6 g/mol
InChI Key: JLFVQYZQDJUGPN-UHFFFAOYSA-N
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Description

1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound that belongs to the quinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves multiple steps. The initial step typically includes the formation of the quinoxaline core, followed by the introduction of the sulfonamide group and the tricyclo[3.3.1.1~3,7~]dec-1-yloxy moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions and the use of efficient purification techniques are essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce various sulfonamide derivatives .

Scientific Research Applications

1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves inhibition of the enzyme dipeptidyl peptidase-IV (DPP-4). This inhibition leads to increased levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, resulting in improved blood glucose control .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H31N3O5S

Molecular Weight

461.6 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)propyl]-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide

InChI

InChI=1S/C23H31N3O5S/c1-14(31-23-10-15-6-16(11-23)8-17(7-15)12-23)13-24-32(29,30)18-4-5-19-20(9-18)26(3)22(28)21(27)25(19)2/h4-5,9,14-17,24H,6-8,10-13H2,1-3H3

InChI Key

JLFVQYZQDJUGPN-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)N(C(=O)C(=O)N2C)C)OC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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